molecular formula C52H55ClN10O8S2 B12386503 MS83 epimer 1

MS83 epimer 1

Cat. No.: B12386503
M. Wt: 1047.6 g/mol
InChI Key: IELFRNBYIDDQHB-FZZHSAESSA-N
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Description

MS83 epimer 1 is a stereoisomer of MS83, a proof-of-concept proteolysis-targeting chimera (PROTAC). This compound is designed by linking the Kelch-like ECH-associated protein 1 (KEAP1) ligand to a bromodomain-containing protein 4/3/2 (BRD4/3/2) binder . The primary purpose of this compound is to facilitate targeted protein degradation, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS83 epimer 1 involves the conjugation of the KEAP1 ligand to the BRD4/3/2 binder. The process typically includes the following steps:

    Ligand Synthesis: The KEAP1 ligand is synthesized through a series of organic reactions, including halogenation, nucleophilic substitution, and coupling reactions.

    Binder Synthesis: The BRD4/3/2 binder is prepared through multi-step organic synthesis, involving amide bond formation, cyclization, and purification steps.

    Conjugation: The KEAP1 ligand and BRD4/3/2 binder are conjugated using a linker molecule, typically through a coupling reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal temperature, pressure, and solvent conditions.

    Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

    Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

MS83 epimer 1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

    Substitution: Reagents like alkyl halides, acids, and bases are used under controlled conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with increased hydrogen content.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

MS83 epimer 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying targeted protein degradation and understanding the mechanisms of PROTACs.

    Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.

    Medicine: Potential therapeutic applications in treating diseases by selectively degrading disease-causing proteins.

    Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of protein-protein interactions.

Mechanism of Action

MS83 epimer 1 exerts its effects through the following mechanism:

    Binding: The compound binds to the target protein (BRD4/3/2) and the E3 ligase KEAP1 simultaneously.

    Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation.

    Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in the target protein levels.

Comparison with Similar Compounds

Similar Compounds

    MS83: The parent compound of MS83 epimer 1, with similar binding properties but different stereochemistry.

    ARV-825: Another PROTAC targeting BRD4, but with a different ligand and linker structure.

    dBET1: A PROTAC that targets BRD4 for degradation, similar in function but with a different chemical structure.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity. The epimerization can lead to differences in biological activity and stability compared to its parent compound and other similar PROTACs.

Properties

Molecular Formula

C52H55ClN10O8S2

Molecular Weight

1047.6 g/mol

IUPAC Name

ethyl 3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate

InChI

InChI=1S/C52H55ClN10O8S2/c1-8-69-47(66)24-39(35-14-13-29(2)37(21-35)28-62-27-30(3)71-42-11-9-10-12-44(42)73(62,67)68)36-22-40-50(61(7)60-58-40)43(23-36)70-20-19-54-46(65)26-55-45(64)25-41-51-59-57-33(6)63(51)52-48(31(4)32(5)72-52)49(56-41)34-15-17-38(53)18-16-34/h9-18,21-23,30,39,41H,8,19-20,24-28H2,1-7H3,(H,54,65)(H,55,64)/t30-,39?,41+/m1/s1

InChI Key

IELFRNBYIDDQHB-FZZHSAESSA-N

Isomeric SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2C[C@H](OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)C[C@H]6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)CC6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C

Origin of Product

United States

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